
Physical and chemical properties of 3-(4-
Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(4-Fluorophenyl)benzaldehyde

Cat. No.: B112040 Get Quote

An In-depth Technical Guide to 3-(4-
Fluorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 3-(4-Fluorophenyl)benzaldehyde (also known as 4'-Fluoro[1,1'-

biphenyl]-3-carbaldehyde). It includes detailed experimental protocols for its synthesis and

characteristic reactions, designed to support research and development in medicinal chemistry,

materials science, and organic synthesis.

Core Properties and Data
3-(4-Fluorophenyl)benzaldehyde is a biaryl aldehyde that serves as a versatile intermediate

in the synthesis of complex organic molecules. Its structure, featuring a fluorinated phenyl ring

coupled with a benzaldehyde moiety, makes it a valuable building block for pharmaceuticals,

agrochemicals, and advanced materials such as liquid crystals and specialty polymers.[1][2]

The presence of the aldehyde group allows for a wide range of chemical transformations, while

the fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity

of target molecules.
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Property Value Reference(s)

CAS Number 164334-74-1 [1][3][4][5][6]

Molecular Formula C₁₃H₉FO [1][3]

Molecular Weight 200.21 g/mol [1][3]

Synonyms

4'-Fluoro[1,1'-biphenyl]-3-

carbaldehyde, 4'-Fluoro-3-

biphenylcarboxaldehyde

[1][3]

Purity
≥ 97% (as determined by

HPLC)
[1]

Physical Properties
There is some discrepancy among suppliers regarding the physical state of this compound at

room temperature. It has been listed as both a liquid and a solid. The following data has been

compiled from available sources.

Property Value Reference(s)

Appearance Liquid or Solid [1][4]

Boiling Point
114-116 °C (at 0.7 Torr)328.8

°C (at 760 mmHg)
[3][4]

Density ~1.173 g/cm³ (Predicted) [3][4]

Storage
Store at 0-8 °C or Room

Temperature
[1][4]

Note: The reported melting point of 284 °C (decomposition) from one source is considered

anomalous and likely inaccurate, given other data points.[3]

Spectroscopic and Analytical Data
No experimentally verified spectra for 3-(4-Fluorophenyl)benzaldehyde are publicly available.

The following tables present predicted data based on the analysis of its structural components
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and data from analogous compounds, such as benzaldehyde and fluorinated biphenyls.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.05 Singlet (s) 1H Aldehyde (-CHO)

~8.10 Singlet (s) 1H
Aromatic H (proton

ortho to -CHO)

~7.90 Doublet (d) 1H
Aromatic H (proton

para to -CHO)

~7.65 - 7.55 Multiplet (m) 3H Aromatic H's

~7.20 Triplet (t) 2H
Aromatic H (protons

ortho to Fluorine)

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~192.0 Aldehyde Carbonyl (C=O)

~162.5 (d, ¹JCF ≈ 248 Hz) Fluorine-substituted Aromatic Carbon (C-F)

~142.0 Aromatic Quaternary Carbon (C-C biphenyl link)

~137.5 Aromatic Quaternary Carbon (C-CHO)

~136.0 Aromatic Quaternary Carbon (C-C biphenyl link)

~135.0 Aromatic CH

~130.0 (d, ³JCF ≈ 8 Hz) Aromatic CH (ortho to Fluorine)

~129.5 Aromatic CH

~128.0 Aromatic CH

~127.0 Aromatic CH

~116.0 (d, ²JCF ≈ 21 Hz) Aromatic CH (meta to Fluorine)
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Predicted Key FTIR Absorptions (Liquid Film/KBr)
Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H Stretch

~2830, ~2730 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1705 Strong Carbonyl (C=O) Stretch

~1600, ~1480 Medium Aromatic C=C Bending

~1225 Strong C-F Stretch

~825 Strong
para-disubstituted C-H Bend

(Fluorophenyl ring)

Predicted Mass Spectrometry (Electron Ionization)
m/z Ratio Relative Abundance Proposed Fragment Ion

200 High [M]⁺ (Molecular Ion)

199 High
[M-H]⁺ (Loss of aldehydic

hydrogen)

171 Medium
[M-CHO]⁺ (Loss of formyl

radical)

170 Medium
[M-CO-H]⁺ (Loss of CO and H

radical)

95 Medium [C₆H₄F]⁺ (Fluorophenyl cation)

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key

transformations of 3-(4-Fluorophenyl)benzaldehyde. These protocols are based on

established chemical principles and analogous reactions from the literature.

Synthesis via Suzuki-Miyaura Coupling
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This protocol describes a plausible synthesis route using a palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction, a standard method for forming carbon-carbon bonds between aromatic

rings.
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Reactants:
3-Bromobenzaldehyde

(4-Fluorophenyl)boronic acid
Pd(PPh₃)₄ Catalyst

Na₂CO₃ (Base)
Toluene/Water (Solvent)

Reaction Setup:
Combine reagents in a flask.
Degas with Argon/Nitrogen.

 1.

Reaction:
Heat mixture to 80-90 °C.

Stir vigorously for 6-12 hours.
Monitor by TLC/GC-MS.

 2.

Work-up:
Cool to room temp.

Separate organic layer.
Wash with brine.

 3.

Purification:
Dry organic layer (MgSO₄).

Filter and concentrate.
Purify by column chromatography
(Silica, Hexane/EtOAc gradient).

 4.

Characterization:
Obtain product as oil/solid.
Analyze by NMR, MS, IR.

 5.

Click to download full resolution via product page

Figure 1. Workflow for the synthesis of 3-(4-Fluorophenyl)benzaldehyde.
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Materials:

3-Bromobenzaldehyde (1.0 eq)

(4-Fluorophenyl)boronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Anhydrous Sodium Carbonate (Na₂CO₃) (2.5 eq)

Toluene

Deionized Water

Argon or Nitrogen gas

Standard glassware for inert atmosphere reactions

Procedure:

To a round-bottom flask, add 3-bromobenzaldehyde, (4-fluorophenyl)boronic acid, and

sodium carbonate.

Place the flask under an inert atmosphere (Argon or Nitrogen).

Add the palladium catalyst, followed by a 4:1 mixture of toluene and water.

Thoroughly degas the mixture by bubbling Argon through the solution for 15 minutes.

Heat the reaction mixture to 85 °C and stir vigorously.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12

hours.

Once complete, cool the mixture to room temperature and transfer it to a separatory funnel.

Add ethyl acetate to dilute the organic phase. Separate the layers and wash the organic

layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

Purify the crude product using flash column chromatography on silica gel, eluting with a

hexane/ethyl acetate gradient to yield the pure 3-(4-Fluorophenyl)benzaldehyde.

Characteristic Chemical Reactions
The aldehyde functional group is highly reactive and can undergo a variety of important

transformations.

Key Transformations

Products

3-(4-Fluorophenyl)benzaldehyde

Oxidation

 [O]
(e.g., KMnO₄ or PCC)

Reduction

 [H]
(e.g., NaBH₄)

Wittig Reaction

 + Phosphonium Ylide
(e.g., Ph₃P=CH₂)

3-(4-Fluorophenyl)benzoic Acid (3-(4-Fluorophenyl)phenyl)methanol Corresponding Alkene

Click to download full resolution via product page

Figure 2. Logical diagram of key chemical reactions.

a) Oxidation to Carboxylic Acid

Protocol: Dissolve 3-(4-Fluorophenyl)benzaldehyde (1.0 eq) in acetone. Cool the solution

in an ice bath. Slowly add Jones reagent (CrO₃ in H₂SO₄) dropwise until a persistent orange

color remains. Stir for 1 hour, then quench with isopropanol. Filter the mixture, and extract
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the filtrate with ethyl acetate. Wash, dry, and concentrate the organic phase to yield 3-(4-

Fluorophenyl)benzoic acid.

b) Reduction to Alcohol

Protocol: Dissolve 3-(4-Fluorophenyl)benzaldehyde (1.0 eq) in methanol or ethanol in a

flask and cool to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise,

maintaining the temperature below 5 °C. Stir the reaction for 1-2 hours, monitoring by TLC.

Quench the reaction by slowly adding 1 M HCl until the solution is acidic. Remove the

solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Dry and

concentrate the organic layers to yield (3-(4-Fluorophenyl)phenyl)methanol.

c) Wittig Reaction to form an Alkene

Protocol: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under

an inert atmosphere. Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi)

dropwise until the orange color of the ylide persists. Stir for 30 minutes. Add a solution of 3-
(4-Fluorophenyl)benzaldehyde (1.0 eq) in THF dropwise. Allow the reaction to warm to

room temperature and stir for 4-6 hours. Quench with saturated aqueous ammonium

chloride (NH₄Cl) and extract with diethyl ether. Dry the organic phase, concentrate, and

purify by column chromatography to isolate the alkene product.

Analytical Workflow
Proper characterization is critical to confirm the identity and purity of the synthesized

compound.
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Spectroscopic & Chromatographic Analysis

Data Interpretation

Purified Synthetic Product

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(GC-MS or LC-MS) FTIR Spectroscopy Purity Analysis (HPLC)

Structural Confirmation:
Verify proton/carbon environments

and connectivity.

Molecular Weight Verification:
Confirm parent ion mass

and fragmentation pattern.

Functional Group ID:
Confirm -CHO, C-F, and

aromatic stretches.

Purity Assessment:
Determine percentage purity.

Final Characterized Compound

Click to download full resolution via product page

Figure 3. Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in ~0.6 mL of

deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical

structure, proton integrations, and carbon environments.

Mass Spectrometry (MS): Analyze the sample via GC-MS or direct infusion ESI-MS to

confirm the molecular weight (m/z 200.21) and analyze the fragmentation pattern.

Infrared (IR) Spectroscopy: Obtain an FTIR spectrum using a liquid film on a salt plate or as

a KBr pellet. Verify the presence of key functional groups, especially the strong carbonyl

stretch (~1705 cm⁻¹) and the aldehyde C-H stretches (~2730-2830 cm⁻¹).

High-Performance Liquid Chromatography (HPLC): Develop a suitable method (e.g.,

reverse-phase C18 column with a water/acetonitrile mobile phase) to determine the purity of

the final compound, which should be ≥ 97% for most applications.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b112040?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/23349
https://www.chemimpex.com/es/products/23349
https://www.chemicalbook.com/msds/3-4-fluorophenyl-benzaldehyde.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB6206082_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6206082.htm
https://www.manchesterorganics.com/N57030
https://www.benchchem.com/product/b112040#physical-and-chemical-properties-of-3-4-fluorophenyl-benzaldehyde
https://www.benchchem.com/product/b112040#physical-and-chemical-properties-of-3-4-fluorophenyl-benzaldehyde
https://www.benchchem.com/product/b112040#physical-and-chemical-properties-of-3-4-fluorophenyl-benzaldehyde
https://www.benchchem.com/product/b112040#physical-and-chemical-properties-of-3-4-fluorophenyl-benzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b112040?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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